molecular formula C22H19BrN2O3 B4035442 N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

Cat. No.: B4035442
M. Wt: 439.3 g/mol
InChI Key: JBCBMBMCISTXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Practical methods for synthesizing related compounds, which can be useful in the production of pharmacologically active substances, have been explored. For example, a study detailed the synthesis of an orally active CCR5 antagonist using similar bromophenyl and benzamide structures (Ikemoto et al., 2005).

  • Structural Analysis and Characterization

    Research has been conducted on the synthesis, spectroscopic characterization, and structural analysis of similar benzamide derivatives. These studies often involve detailed analysis using techniques like X-ray crystallography and NMR spectroscopy, contributing to a deeper understanding of the compound's properties (Saeed et al., 2010).

Biological and Pharmacological Activities

  • Antipathogenic Activity

    Certain derivatives have been synthesized and tested for their interaction with bacterial cells. Their antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlights potential applications in developing antimicrobial agents (Limban et al., 2011).

  • Anticancer Properties

    Some studies have focused on the design and synthesis of benzamide derivatives for evaluating their anticancer activity. This includes testing against various cancer cell lines, suggesting potential applications in cancer treatment (Ravinaik et al., 2021).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydroisoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Coupling with Benzamide: The final step involves coupling the bromophenyl-tetrahydroisoindole intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: :

Properties

IUPAC Name

N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c1-13-4-2-7-18-19(13)22(28)25(21(18)27)17-6-3-5-14(12-17)20(26)24-16-10-8-15(23)9-11-16/h2-6,8-13,18-19H,7H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCBMBMCISTXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Reactant of Route 3
N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Reactant of Route 5
N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Reactant of Route 6
N-(4-bromophenyl)-3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.